

HPLC analysis method for "4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol"

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Compound of Interest

Compound Name:	4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol
Cat. No.:	B183138

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An Application Note for the Quantitative Analysis of **4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol** using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Authored by: Gemini, Senior Application Scientist Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol**. The compound is a crucial heterocyclic building block in the synthesis of various pharmaceutical and agrochemical agents.^[1] A precise and accurate analytical method is therefore essential for quality control, purity assessment, and stability testing. This guide provides a detailed protocol, the scientific rationale behind the method development, system suitability criteria, and validation considerations based on ICH guidelines.^[2]

Introduction and Analytical Principle

4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol (CAS: 368-54-7) is a polar heterocyclic compound containing acidic functional groups (thiol and hydroxyl) and a lipophilic trifluoromethyl moiety.^{[3][4]} The accurate quantification of this molecule requires an analytical method that can handle its polar nature while ensuring high resolution and reproducibility.

Reversed-phase HPLC is the chosen methodology due to its versatility and widespread use in the pharmaceutical industry for analyzing compounds of moderate to low polarity.[5][6] The fundamental principle of this method relies on the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase. The analyte, being polar, would typically have a low affinity for the non-polar stationary phase, leading to poor retention.[7][8] To overcome this, this method employs a C18 stationary phase and carefully controls the mobile phase pH to suppress the ionization of the analyte, thereby increasing its hydrophobicity and promoting retention for a successful separation.

Causality of Experimental Choices:

- **Stationary Phase:** A C18 (octadecyl) bonded silica column is selected as it is the most common and robust stationary phase for RP-HPLC, offering excellent hydrophobic retention and mechanical stability.[6]
- **Mobile Phase pH Control:** The analyte has a predicted pKa of approximately 6.21, indicating it is a weak acid.[9] Operating the mobile phase at a pH well below the pKa is critical. This method uses a pH of 3.0, which is more than two pH units below the pKa, to ensure that the thiol and hydroxyl groups remain in their protonated (neutral) form. This suppression of ionization minimizes peak tailing and ensures consistent, reproducible retention times.
- **Mobile Phase Composition:** A mixture of acetonitrile and water is used. Acetonitrile is chosen for its low viscosity and UV transparency at the detection wavelength. A phosphate buffer is incorporated to maintain a stable pH throughout the analysis.[10][11]
- **Detection Wavelength:** Based on literature data for **4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol** and related pyrimidine-thiol structures, a UV detection wavelength of 270 nm is selected to achieve high sensitivity.[1][12]

HPLC Method Parameters

All critical parameters for the HPLC analysis are summarized in the table below for quick reference.

Parameter	Condition
Instrument	Standard HPLC system with UV/PDA Detector
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A	20 mM Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with Phosphoric Acid)
Mobile Phase B	Acetonitrile (HPLC Grade)
Elution Mode	Isocratic
Composition	60% Mobile Phase A : 40% Mobile Phase B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detector	UV/PDA
Detection Wavelength	270 nm
Run Time	10 minutes

Experimental Protocols

Reagents and Materials

- **4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol** reference standard (Purity ≥ 97%)
- Acetonitrile (HPLC Grade)
- Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
- Phosphoric Acid (H₃PO₄) (AR Grade, ~85%)
- Deionized Water (Resistivity ≥ 18.2 MΩ·cm)
- Volumetric flasks (Class A)

- Pipettes (Calibrated)
- Syringe filters (0.45 µm, PTFE or Nylon)

Preparation of Solutions

Mobile Phase A (Aqueous Buffer):

- Weigh 2.72 g of Potassium Dihydrogen Phosphate and dissolve it in 1000 mL of deionized water to make a 20 mM solution.
- Adjust the pH of the solution to 3.0 ± 0.05 using dilute phosphoric acid.
- Filter the buffer through a 0.45 µm membrane filter and degas before use.

Diluent:

- Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 ratio. This is also the mobile phase composition.

Standard Stock Solution (1000 µg/mL):

- Accurately weigh approximately 25 mg of the **4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol** reference standard.
- Transfer it to a 25 mL volumetric flask.
- Dissolve and dilute to the mark with the diluent. This solution should be sonicated for 5 minutes to ensure complete dissolution.

Working Standard Solutions (for Linearity):

- Prepare a series of working standards by serially diluting the Standard Stock Solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

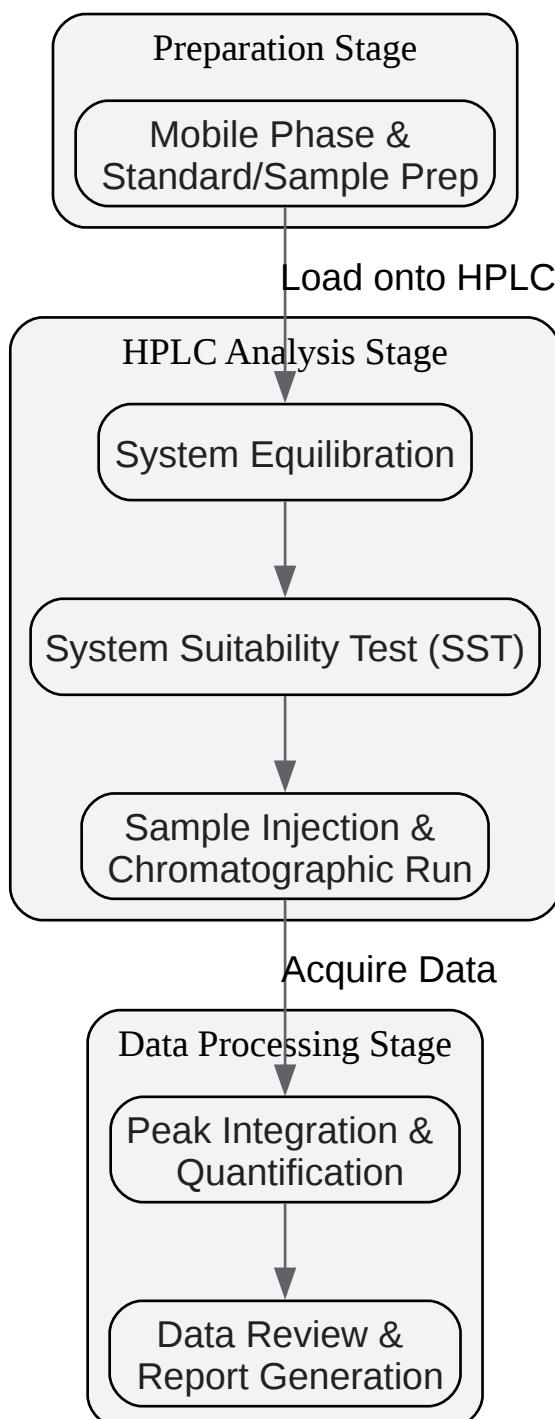
Sample Preparation

- Accurately weigh the sample containing **4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol**.

- Dissolve the sample in a known volume of diluent to achieve a final concentration within the calibrated range of the working standards (e.g., 25 µg/mL).
- Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analytical Workflow and System Validation

The overall analytical process follows a systematic and validated workflow to ensure data integrity.

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Caption: HPLC analytical workflow from preparation to reporting.

System Suitability Testing (SST)

To ensure the trustworthiness of the results, system suitability must be confirmed before any sample analysis.[13][14] This is achieved by making five replicate injections of a working standard (e.g., 25 µg/mL). The acceptance criteria are detailed below.

SST Parameter	Acceptance Criteria
Tailing Factor (T)	$T \leq 1.5$
Theoretical Plates (N)	$N \geq 2000$
Relative Standard Deviation (%RSD) of Peak Area	$\leq 2.0\%$
Relative Standard Deviation (%RSD) of Retention Time	$\leq 1.0\%$

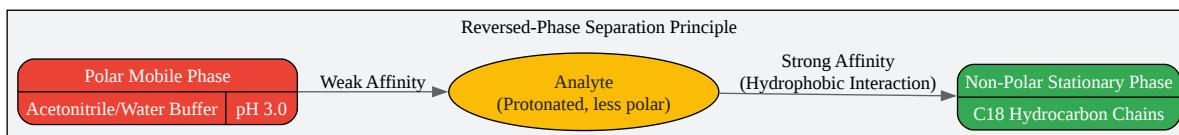
Method Validation Principles (ICH Q2(R2))

While this note provides a developed method, a full validation according to ICH guidelines is required for use in a regulated environment.[15] The key parameters to be evaluated are:

- Specificity: The ability to assess the analyte in the presence of impurities or degradation products.
- Linearity: Demonstrated by a linear relationship between concentration and peak area across the specified range. A correlation coefficient (r^2) of ≥ 0.999 is typically required.[16]
- Accuracy: The closeness of the test results to the true value, assessed by spike recovery studies.
- Precision: Assessed at different levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
- Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
- Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Expected Results

Under the specified conditions, **4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol** should elute as a sharp, symmetrical peak with an expected retention time of approximately 4-6 minutes. The exact retention time may vary depending on the specific column and HPLC system used.



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Caption: Principle of analyte retention in this RP-HPLC method.

Troubleshooting

Issue	Potential Cause	Suggested Solution
Poor Peak Shape (Tailing)	Mobile phase pH is incorrect; Column degradation.	Verify mobile phase pH is 3.0. Use a new column.
No Peak / Low Signal	Incorrect wavelength; Detector lamp issue; Sample degradation.	Check detector settings and lamp status. Prepare fresh sample and standards.
Shifting Retention Times	Inadequate column equilibration; Pump malfunction; Mobile phase composition drift.	Equilibrate column for at least 30 minutes. Check pump performance. Prepare fresh mobile phase.
High Backpressure	Column or system blockage.	Filter all samples and mobile phases. Flush the system and reverse-flush the column (if permitted by manufacturer).

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